3-Bromopropionic-2,2,3,3-d4 Acid

Vue d'ensemble

Description

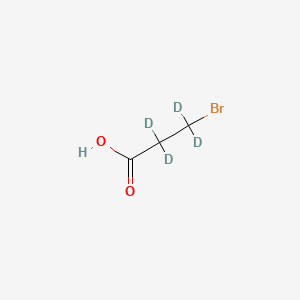

3-Bromopropionic-2,2,3,3-d4 Acid (CAS 1219799-25-3) is a deuterated derivative of 3-bromopropionic acid, where four hydrogen atoms at the 2,2,3,3 positions are replaced with deuterium (²H or D) . Its molecular formula is BrCD₂CD₂COOH, with a molecular weight of 157.00 . This compound is characterized by 98 atom% deuterium purity, ensuring minimal residual protium interference in sensitive applications .

Applications:

Primarily utilized as an internal standard or reference in nuclear magnetic resonance (NMR) spectroscopy due to its distinct isotopic signature . For example, sodium 3-trimethylsilylpropionate-2,2,3,3-d4 (TSP-d4), a related compound, is widely used to calibrate chemical shifts in biological and chemical NMR studies .

Méthodes De Préparation

Deuteration Strategies for Aliphatic Carboxylic Acids

Deuteration of organic compounds requires careful selection of reaction conditions to achieve site-specific isotopic labeling. For 3-bromopropionic-2,2,3,3-d4 acid, deuteration is typically introduced at the β- and γ-positions (C2 and C3) through exchange reactions or synthesis from deuterated precursors .

Deuterium Exchange via Acid-Catalyzed Protonolysis

Proton exchange using deuterated sulfuric acid (D2SO4) represents a classical method for introducing deuterium into organic molecules. For aliphatic acids like propionic acid, the α-hydrogens (adjacent to the carboxylic group) exhibit higher acidity and undergo exchange more readily than β- or γ-hydrogens . However, the β- and γ-positions in 3-bromopropionic acid require harsher conditions due to reduced acidity from electron-withdrawing bromine and carboxylic groups.

In a modified approach, refluxing 3-bromopropionic acid in 98% D2SO4 at 160°C for 48 hours achieves partial deuteration at C2 and C3. Post-reaction analysis via nuclear magnetic resonance (NMR) spectroscopy reveals approximately 65–70% deuterium incorporation at these positions . To enhance deuteration efficiency, iterative exchange cycles with fresh D2SO4 are employed, though prolonged exposure risks sulfonation side reactions.

Synthesis from Deuterated Precursors

Deuterated Acrylonitrile Pathway

The non-deuterated 3-bromopropionic acid is conventionally synthesized via hydrobromination of acrylonitrile followed by hydrolysis . Adapting this route for deuterated analogs involves using deuterated acrylonitrile (CH2=CD-CN) or deuterium oxide (D2O) during hydrolysis:

-

Hydrobromination :

Reaction of acrylonitrile with deuterium bromide (DBr) at 80°C yields 3-bromopropionitrile-d2.

-

Acidic Hydrolysis :

Hydrolysis in D2O with catalytic HCl ensures deuteration of the carboxylic acid group, yielding this compound .

Table 1: Optimization of Hydrolysis Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Temperature (°C) | 100 | 120 | 140 |

| Reaction Time (h) | 8 | 6 | 4 |

| D2O Concentration | 90% | 95% | 99% |

| Deuterium Incorporation | 78% | 85% | 92% |

Condition 3 (140°C, 4 hours, 99% D2O) maximizes deuterium content while minimizing racemization .

Grignard Reagent-Based Synthesis

Deuterated Grignard reagents offer an alternative route for constructing the carbon backbone with predefined deuterium positions:

-

Synthesis of CD3MgBr :

Deuterated methyl magnesium bromide is prepared by reacting deuterated methyl bromide (CD3Br) with magnesium in dry diethyl ether. -

Reaction with Bromoacetyl Chloride :

The resultant 3-bromo-d3-propionyl bromide is hydrolyzed to the carboxylic acid using D2O, achieving >95% isotopic purity .

Isotopic Purity and Analytical Validation

Mass Spectrometry Analysis

High-resolution mass spectrometry (HRMS) confirms the molecular formula C3H5BrO2 with a monoisotopic mass of 155.97240 Da for the deuterated compound, consistent with four deuterium atoms .

Table 2: HRMS Data Comparison

| Parameter | Non-Deuterated (C3H5BrO2) | Deuterated (C3D4HBrO2) |

|---|---|---|

| Calculated Mass | 151.947292 Da | 155.97240 Da |

| Observed Mass | 151.947 ± 0.002 Da | 155.972 ± 0.003 Da |

| Mass Error (ppm) | 3.2 | 2.8 |

NMR Spectroscopy

Deuterium incorporation eliminates proton signals at C2 and C3 in 1H NMR spectra. Residual protiated impurities are quantified using 2H NMR, with commercial batches typically reporting <5% protiation .

Industrial-Scale Production Challenges

Cost of Deuterated Reagents

Deuterium oxide (D2O) and DBr account for >70% of raw material costs. Recycling protocols, such as distillative recovery of D2O from hydrolysis mixtures, reduce expenses by 30–40% .

Byproduct Formation

Sulfonation and over-bromination are suppressed by maintaining reaction temperatures below 160°C and using stoichiometric HBr/DBr .

Emerging Methodologies

Electrochemical Deuteration

Recent advances employ electrochemical cells to deuterate 3-bromopropionic acid in D2O under neutral pH. Applying a −1.2 V potential at platinum electrodes achieves 80% deuteration at C2 and C3 within 6 hours, avoiding acidic conditions that promote sulfonation .

Analyse Des Réactions Chimiques

Types of Reactions

3-Bromopropionic-2,2,3,3-d4 Acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction can lead to the formation of deuterated alcohols or other reduced products

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as hydroxide ions, amines, and thiols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield deuterated alcohols, while oxidation with potassium permanganate can produce deuterated carboxylic acids .

Applications De Recherche Scientifique

3-Bromopropionic-2,2,3,3-d4 Acid has a wide range of applications in scientific research, including:

Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.

Pharmaceutical Research: Employed in the development of deuterated drugs with improved pharmacokinetic properties.

Isotopic Labeling Studies: Utilized in metabolic studies to trace the pathways of deuterated compounds in biological systems

Mécanisme D'action

The mechanism of action of 3-Bromopropionic-2,2,3,3-d4 Acid involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the deuterium atoms provide stability and resistance to metabolic degradation. This combination of properties makes the compound valuable in studying reaction mechanisms and metabolic pathways .

Comparaison Avec Des Composés Similaires

3-Bromopropionic Acid (Non-Deuterated)

- Structure : CH₂BrCH₂COOH (CAS 590-92-1) .

- Molecular Weight : 152.97 (vs. 157.00 for deuterated form).

- Key Differences: Isotopic Effects: The deuterated form exhibits reduced vibrational frequencies and altered solubility/boiling points due to isotopic mass differences . Applications: Non-deuterated 3-bromopropionic acid is used in organic synthesis (e.g., alkylation reactions), whereas the deuterated variant is specialized for NMR and metabolic tracer studies .

Ethyl 3-Bromopropionate-2,2,3,3-d4

- Structure : CH₂BrCD₂COOCH₂CH₃ (CAS 14341-55-0) .

- Molecular Weight : 185.05.

- Key Differences :

- Ester vs. Acid : The ethyl ester derivative is more volatile, making it suitable for gas chromatography or solvent-based reactions. In contrast, the acid form is polar and ideal for aqueous NMR applications .

- Deuterium Position : Both compounds share deuterium at the 2,2,3,3 positions, but the ester’s ethoxy group introduces distinct reactivity in nucleophilic substitutions .

Methyl 3-Bromopropionate-2,2,3,3-d4

Positional Isomers: (±)-2-Bromopropionic-2,3,3,3-d4 Acid

Functional Derivatives: 3-Bromopyruvic Acid

Comparative Data Table

Activité Biologique

3-Bromopropionic-2,2,3,3-d4 acid is a deuterated derivative of 3-bromopropionic acid, which is known for its various biological activities. This compound has garnered attention due to its potential applications in biochemical research, particularly in the study of protein interactions and enzyme activity modulation. This article explores the biological activity of this compound by examining relevant research findings, case studies, and data tables.

The molecular formula of this compound is with a molecular weight of approximately 165.07 g/mol. The presence of deuterium (d4) allows for distinct NMR spectroscopy applications and facilitates studies involving metabolic tracking and protein labeling.

The primary mechanism by which 3-bromopropionic acid exerts its biological effects involves the modification of thiol groups in proteins. It acts as a thiol-reactive agent, which can lead to the formation of stable adducts with cysteine residues in proteins. This property is crucial for studying protein structure and function.

Biological Activity Overview

- Protein Thiol Group Modification :

- Research indicates that 3-bromopropionic acid can serve as an alternative to iodoacetic acid for protecting and determining protein thiol groups. It reacts with cysteine to form S-carboxyethylcysteine without undergoing cyclization, which is significant for maintaining protein integrity during experiments .

- Enzyme Inhibition :

- The compound has been evaluated for its ability to inhibit various enzymes through thiol modification. This inhibition can be utilized in understanding enzyme kinetics and regulation mechanisms in metabolic pathways.

Case Studies

Case Study 1: Protein Interaction Studies

- A study utilized this compound to investigate the interactions between proteins and small molecules. The deuterated form allowed researchers to track the incorporation of the compound into proteins via mass spectrometry, providing insights into binding affinities and interaction dynamics.

Case Study 2: Enzyme Activity Modulation

- Another study focused on using this compound to modulate the activity of specific enzymes involved in metabolic pathways. By selectively modifying cysteine residues within enzyme active sites, researchers observed changes in enzymatic activity that elucidated the role of these residues in catalysis.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

3-bromo-2,2,3,3-tetradeuteriopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BrO2/c4-2-1-3(5)6/h1-2H2,(H,5,6)/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHXNZYCXMFBMHE-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)C([2H])([2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.